2-Dimethylaminoethyl 3-hydroxypropanoate
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Overview
Description
2-Dimethylaminoethyl 3-hydroxypropanoate is a chemical compound with the molecular formula C7H15NO3. It is an ester derivative of 3-hydroxypropanoic acid and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethyl 3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with 2-dimethylaminoethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminoethyl 3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
2-Dimethylaminoethyl 3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2-Dimethylaminoethyl 3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 3-hydroxypropanoic acid and 2-dimethylaminoethanol. These products can further participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropanoic acid: A precursor in the synthesis of 2-Dimethylaminoethyl 3-hydroxypropanoate.
2-Dimethylaminoethanol: Another precursor used in the synthesis.
Poly(3-hydroxypropionate): A polymer derived from 3-hydroxypropanoic acid with similar applications in bioplastics.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both an ester and an amine. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
7404-73-1 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-hydroxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2)4-6-11-7(10)3-5-9/h9H,3-6H2,1-2H3 |
InChI Key |
MNYHUFCDBOJNBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)CCO |
Origin of Product |
United States |
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